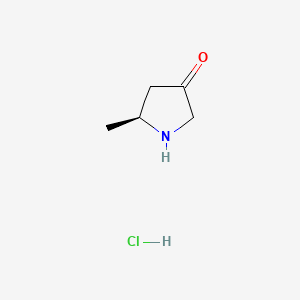

(S)-5-Methylpyrrolidin-3-one hydrochloride

Description

BenchChem offers high-quality (S)-5-Methylpyrrolidin-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Methylpyrrolidin-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5S)-5-methylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFHSNODCITTNM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-5-Methylpyrrolidin-3-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Methylpyrrolidin-3-one hydrochloride has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile functionality make it an invaluable intermediate for creating enantiomerically pure drugs, thereby enhancing therapeutic efficacy and reducing potential side effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of (S)-5-Methylpyrrolidin-3-one hydrochloride, with a particular focus on its role in the development of novel therapeutics. This document serves as a detailed resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.

Introduction: The Significance of Chiral Pyrrolidinones in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs.[1][2] This five-membered nitrogen heterocycle provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a crucial factor for effective interaction with biological targets such as enzymes and receptors.[3] The introduction of a methyl group at the 5-position with a specific (S)-configuration, as in (S)-5-Methylpyrrolidin-3-one, imparts a key chiral center that is often essential for the desired pharmacological activity of the final drug molecule. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.

This guide will delve into the core aspects of (S)-5-Methylpyrrolidin-3-one hydrochloride, providing a detailed examination of its properties and practical applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-5-Methylpyrrolidin-3-one hydrochloride is fundamental to its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO | [4] |

| Molecular Weight | 135.59 g/mol | [4] |

| CAS Number | 2708342-87-2 | [4] |

| Appearance | Solid (Typical) | Inferred from general knowledge |

| Purity | ≥97% (Typical) | [4] |

The chemical structure of (S)-5-Methylpyrrolidin-3-one hydrochloride is characterized by a pyrrolidine ring with a ketone at the 3-position and a methyl group with (S)-stereochemistry at the 5-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion.

Synthesis and Manufacturing

A logical synthetic pathway could start from a chiral amino acid derivative to install the (S)-stereocenter.

Hypothetical Synthetic Workflow:

A plausible, though not explicitly documented, synthetic route is outlined below. This workflow is based on common reactions used for the synthesis of similar pyrrolidinone structures.

Caption: A plausible synthetic workflow for (S)-5-Methylpyrrolidin-3-one hydrochloride.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a generalized representation and should be optimized for specific laboratory conditions.

-

Michael Addition: A suitable N-protected (S)-alanine ester is reacted with an acrylic ester in the presence of a base to form the Michael adduct.

-

Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the 3-oxopyrrolidine-4-carboxylate intermediate.[5]

-

Hydrolysis and Decarboxylation: The ester group at the 4-position is hydrolyzed and subsequently removed via decarboxylation, typically under acidic conditions. This step may also remove the N-protecting group.

-

Salt Formation: The resulting (S)-5-Methylpyrrolidin-3-one free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The product is then isolated by filtration and dried.

Spectroscopic Characterization

The structural elucidation and purity assessment of (S)-5-Methylpyrrolidin-3-one hydrochloride are typically performed using a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is not available, the expected spectral features can be predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the diastereotopic protons on the carbons adjacent to the ketone and the nitrogen, and the proton on the chiral center. The coupling patterns would provide valuable information about the connectivity of the atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display a signal for the carbonyl carbon (typically in the range of 200-220 ppm), as well as distinct signals for the four other carbon atoms in the pyrrolidine ring and the methyl group.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone (typically around 1740-1760 cm⁻¹ for a five-membered ring ketone).[7] There would also be characteristic absorptions for C-H and N-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the pyrrolidinone structure.[8]

Applications in Drug Discovery and Development

(S)-5-Methylpyrrolidin-3-one hydrochloride is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application lies in its use as a key intermediate in the synthesis of complex molecules where the stereochemistry of the methyl-substituted pyrrolidine ring is crucial for biological activity.

One notable application is in the synthesis of Deucravacitinib , a selective tyrosine kinase 2 (TYK2) inhibitor.[4] Deucravacitinib is an oral medication used for the treatment of plaque psoriasis. The (S)-5-methylpyrrolidin-3-one moiety is a core component of the Deucravacitinib structure, and its specific stereochemistry is essential for the drug's high selectivity and potent inhibitory activity against TYK2.

The use of enantiomerically pure starting materials like (S)-5-Methylpyrrolidin-3-one hydrochloride is a key principle of modern drug development, as it allows for the synthesis of single-enantiomer drugs, which often have improved therapeutic indices compared to their racemic counterparts.

Safety, Handling, and Storage

Proper handling and storage of (S)-5-Methylpyrrolidin-3-one hydrochloride are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical reagents should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If inhaled, move to fresh air.[9] If swallowed, seek medical attention.[9]

Conclusion

(S)-5-Methylpyrrolidin-3-one hydrochloride is a strategically important chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical functionality make it an indispensable intermediate in the synthesis of enantiomerically pure drugs, such as the TYK2 inhibitor Deucravacitinib. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, characterization methods, and its role in drug discovery. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (S)-5-Methylpyrrolidin-3-one hydrochloride in enabling the development of safer and more effective medicines will undoubtedly increase.

References

-

Joy Biotech. (S)-5-methylpyrrolidin-3-one Hydrochloride CAS NO 2708342-87-2. Available from: [Link]

- Google Patents. Processes for preparing pyrrolidine compounds.

-

San Fu Chemical Co., Ltd. Safety Data Sheet n-Methylpyrrolidinone (NMP). Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0160948). Available from: [Link]

- Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

-

LibreTexts. Infrared (IR) Spectroscopy. Available from: [Link]

- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-and 3-substituted pyrrolidines. Aldrichimica Acta, 39(3), 67-82.

-

NIST. Pyrrolidine. Available from: [Link]

- Jeyachandran, M., Madasamykumar, & Dhayalan, M. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.

- Seebach, D., & Enders, D. (1975). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses, 55, 109.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

- Popova, M., & Vasilev, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.

- El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563.

- Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube.

-

Pearson. Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec. Available from: [Link]

- Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Current medicinal chemistry, 1(2), 101-119.

- Singh, S., & Kumar, A. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Advanced Research in Chemical Science (IJARCS), 2(8), 39-44.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. joybiotech.com [joybiotech.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sfchem.com.tw [sfchem.com.tw]

Enantioselective Synthesis of (S)-5-Methylpyrrolidin-3-one Hydrochloride: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride, a key chiral building block in modern pharmaceutical development. The document delves into the strategic considerations behind various synthetic approaches, offering detailed experimental protocols and field-proven insights for researchers, scientists, and professionals in drug development. The guide emphasizes the importance of this compound, particularly as an intermediate in the synthesis of novel therapeutics such as Deucravacitinib.[1] A comparative analysis of synthetic strategies, including chiral pool synthesis, organocatalysis, and biocatalysis, is presented to inform the selection of the most appropriate method based on efficiency, stereocontrol, and scalability.

Introduction: The Significance of (S)-5-Methylpyrrolidin-3-one Hydrochloride in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its unique three-dimensional structure and physicochemical properties make it an attractive component in the design of novel therapeutic agents.[2] Within this class of compounds, chiral 5-substituted-pyrrolidin-3-ones represent a particularly valuable subclass of intermediates.

(S)-5-Methylpyrrolidin-3-one hydrochloride has emerged as a critical building block in the synthesis of complex pharmaceutical ingredients. Notably, it serves as a key intermediate in the production of Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis.[1][4] The precise stereochemistry of the (S)-enantiomer is crucial for the desired pharmacological activity, highlighting the critical need for efficient and highly enantioselective synthetic methods. This guide aims to provide a detailed exploration of the primary strategies for the asymmetric synthesis of this important molecule.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-5-Methylpyrrolidin-3-one hydrochloride can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and the required level of enantiopurity. This guide will focus on three principal methodologies:

-

Synthesis from the Chiral Pool: Leveraging naturally occurring chiral molecules as starting materials.

-

Organocatalytic Asymmetric Synthesis: Employing small chiral organic molecules to catalyze the enantioselective formation of the pyrrolidine ring.

-

Biocatalysis: Utilizing enzymes to perform highly selective transformations.

Synthesis from the Chiral Pool: A Reliable Pathway from (S)-Proline

The use of readily available and inexpensive chiral starting materials, known as the "chiral pool," is a cornerstone of industrial asymmetric synthesis. (S)-Proline, a naturally occurring amino acid, serves as an excellent and cost-effective precursor for the synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride. The general strategy involves the stereospecific transformation of (S)-proline into the key intermediate, (3S,5S)-5-Methylpyrrolidin-3-ol, followed by oxidation to the desired ketone.

Rationale for the Chiral Pool Approach

The primary advantage of this approach lies in the inherent chirality of the starting material, which obviates the need for a separate resolution step or a complex asymmetric induction step. The stereocenter at the 5-position of the target molecule is directly derived from the stereocenter of (S)-proline. This strategy is often characterized by well-established and scalable reaction steps, making it suitable for large-scale production.

Experimental Workflow: From (S)-Proline to (S)-5-Methylpyrrolidin-3-one Hydrochloride

The overall synthetic sequence can be visualized as a two-stage process: the formation of the chiral alcohol precursor and its subsequent oxidation.

Detailed Experimental Protocol

Step 1: Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol

This multi-step transformation from (S)-proline is a well-documented route.[2]

-

N-Protection of (S)-Proline: The nitrogen atom of (S)-proline is first protected, typically as a carbamate (e.g., Boc or Cbz), to prevent side reactions in the subsequent reduction step.

-

Reduction of the Carboxylic Acid: The protected proline is then reduced to the corresponding alcohol, (S)-N-protected-prolinol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane complexes.[3]

-

Cyclization and Methylation: The resulting prolinol derivative undergoes a series of reactions involving activation of the hydroxyl group (e.g., tosylation or mesylation), followed by intramolecular cyclization and methylation to introduce the methyl group at the 5-position.

Step 2: Oxidation of (3S,5S)-5-Methylpyrrolidin-3-ol to (S)-5-Methylpyrrolidin-3-one

The oxidation of the secondary alcohol to the ketone is a critical step.[2] Careful selection of the oxidizing agent is necessary to avoid over-oxidation or side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-protected-(3S,5S)-5-methylpyrrolidin-3-ol in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Oxidizing Agent: A variety of oxidizing agents can be employed, including Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine), Dess-Martin periodinane (DMP), or a hypochlorite-based system (e.g., sodium hypochlorite with a catalytic amount of TEMPO). The choice of oxidant will depend on the scale of the reaction and the nature of the protecting group.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C for Swern oxidation) to maintain selectivity and minimize side products. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel to yield the N-protected (S)-5-methylpyrrolidin-3-one.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-protecting group and the formation of the hydrochloride salt.

-

Deprotection: The N-protecting group is removed under appropriate conditions. For a Boc group, treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is effective. For a Cbz group, hydrogenolysis is the method of choice.

-

Salt Formation: After removal of the protecting group, the free base of (S)-5-methylpyrrolidin-3-one is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

| Parameter | Synthesis from Chiral Pool |

| Starting Material | (S)-Proline |

| Key Intermediate | (3S,5S)-5-Methylpyrrolidin-3-ol |

| Advantages | Readily available and inexpensive starting material, well-established chemistry, suitable for large-scale synthesis. |

| Disadvantages | Multi-step synthesis, may require the use of hazardous reagents (e.g., LiAlH4). |

Organocatalytic Asymmetric Synthesis: A Modern Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[5][6] Chiral secondary amines, such as proline and its derivatives, can catalyze reactions through the formation of transient iminium or enamine intermediates. The aza-Michael addition is a key reaction in this context for the construction of chiral nitrogen-containing heterocycles.[6][7]

Rationale for the Organocatalytic Approach

The use of small organic molecules as catalysts offers several advantages, including milder reaction conditions, lower toxicity compared to heavy metal catalysts, and often high enantioselectivity.[7] For the synthesis of (S)-5-Methylpyrrolidin-3-one, an organocatalytic intramolecular aza-Michael addition represents a highly convergent and atom-economical strategy.

Conceptual Workflow: Intramolecular Aza-Michael Addition

This approach involves the cyclization of an acyclic precursor containing both an amine and an α,β-unsaturated carbonyl moiety. A chiral organocatalyst is used to control the stereochemistry of the newly formed stereocenter.

Exemplary Protocol: Organocatalyzed Intramolecular Aza-Michael Addition

-

Synthesis of the Acyclic Precursor: The acyclic amino-enone precursor would need to be synthesized first. This could be achieved through a multi-step sequence starting from simple achiral building blocks.

-

Organocatalytic Cyclization: In a typical procedure, the acyclic precursor is dissolved in a suitable solvent (e.g., DMSO, chloroform, or toluene). A catalytic amount (typically 10-20 mol%) of a chiral organocatalyst, such as a diarylprolinol silyl ether or a squaramide-based catalyst, is added.[8] Often, a co-catalyst or an additive (e.g., an acid) is also required.

-

Reaction Conditions: The reaction is stirred at a specific temperature, which can range from ambient temperature to elevated temperatures, until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up and Purification: The reaction mixture is then worked up to remove the catalyst and any remaining starting material. Purification by column chromatography affords the enantiomerically enriched pyrrolidinone product.

| Parameter | Organocatalytic Synthesis |

| Key Reaction | Intramolecular Aza-Michael Addition |

| Catalyst | Chiral small organic molecule (e.g., proline derivative) |

| Advantages | Metal-free, mild reaction conditions, high potential for enantioselectivity, atom-economical. |

| Disadvantages | Synthesis of the acyclic precursor can be lengthy, catalyst development may be required for specific substrates. |

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.[9] For the synthesis of chiral amines and ketones, enzymes such as transaminases and ketoreductases are particularly powerful.[10][11]

Rationale for the Biocatalytic Approach

The key advantages of biocatalysis are its exceptional selectivity, which often leads to very high enantiomeric excess (ee), and its environmentally friendly nature, as reactions are typically run in aqueous media at ambient temperature and pressure. This approach can significantly simplify purification processes and reduce the generation of hazardous waste.

Potential Biocatalytic Strategies

Two main biocatalytic strategies can be envisioned for the synthesis of (S)-5-Methylpyrrolidin-3-one:

-

Asymmetric Reduction of a Prochiral Ketone: A ketoreductase (KRED) could be used to reduce a prochiral 5-methyl-pyrrolidin-3-one precursor to the corresponding (3S,5S)-5-methylpyrrolidin-3-ol with high enantioselectivity. This would then be followed by a chemical oxidation step.

-

Intramolecular Reductive Amination: A transaminase or an imine reductase could catalyze the intramolecular cyclization of a suitable amino-keto precursor to directly form the chiral pyrrolidine ring.[10]

Considerations for Implementing a Biocatalytic Route

The development of a biocatalytic process requires screening of enzyme libraries to identify a suitable catalyst with high activity and selectivity for the specific substrate. Process optimization, including factors like pH, temperature, co-solvent, and cofactor regeneration, is also crucial for achieving high yields and space-time yields. While specific examples for the synthesis of (S)-5-Methylpyrrolidin-3-one are not detailed in the provided search results, the general principles of biocatalytic ketone reduction and reductive amination are well-established and offer a promising avenue for the development of a green and efficient synthesis.[9][10][11]

| Parameter | Biocatalysis |

| Key Reaction | Asymmetric reduction or reductive amination |

| Catalyst | Enzyme (e.g., Ketoreductase, Transaminase) |

| Advantages | High enantioselectivity, mild and environmentally friendly reaction conditions, potential for high efficiency. |

| Disadvantages | Requires enzyme screening and process development, potential for substrate or product inhibition. |

Conclusion and Future Outlook

The enantioselective synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride is a critical endeavor in the pharmaceutical industry, driven by its role as a key building block for innovative medicines. This guide has detailed the primary synthetic strategies, with a particular focus on the robust and scalable chiral pool approach starting from (S)-proline. The exploration of organocatalytic and biocatalytic methods highlights the continuous evolution of asymmetric synthesis towards more efficient, economical, and sustainable processes.

Future research in this area will likely focus on the development of novel and more active organocatalysts and enzymes that can directly produce the target molecule with high enantiopurity in a single step from simple starting materials. The optimization of existing routes to minimize waste and improve overall process efficiency will also remain a key area of investigation, ensuring the continued availability of this vital chiral intermediate for the advancement of human health.

References

- Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 17 October 2024.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, 16 October 2024.

- Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. PMC.

- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 18 October 2021.

- Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine-3,3'-oxindole]s. Beijing Institute of Technology, 01 October 2015.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

- Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry, 2023.

- Deucravacitinib Synthetic Routes. MedKoo Biosciences.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 14 December 2023.

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Royal Society of Chemistry, 20 August 2021.

- Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of 3,4-Dimethoxybenzonitrile. Organic Syntheses.

- Proline Decarboxylation to Pyrrolidine. YouTube, 20 August 2020.

- Process for the preparation of deucravacitinib, and crystalline forms thereof.

- 3-pyrroline. Organic Syntheses.

- Synthesis of a New Chiral Pyrrolidine. MDPI, 09 March 2010.

- New and Convergent Synthesis of Deucravacitinib. R Discovery, 13 March 2025.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Scheme 5: Rate-limiting step for the oxidation of N-methyl-and N-benzylpyrrolidine.

- Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis. PubMed, 01 February 2026.

- Discovery and Development of Deucravacitinib (BMS-986165), a Small Molecule TYK2 Inhibitor for the Treatment of Autoimmune Diseases.

- Process for preparing 3-pyrrolidinol.

- Peptidomimetic-Based Asymmetric C

- Recent Advances in Biocatalytic Cascades. Denmark Group, 23 November 2021.

- Methods of o-demethylation and n-deprotection.

- Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.

- Cooxidation of the clinical reagent 3,5,3'5'-tetramethylbenzidine by prostaglandin synthase. PubMed.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INDIVIDUAL ARTICLE: Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine-3,3'-oxindole]s - 北京理工大学 [pure.bit.edu.cn]

- 9. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

NMR spectrum of (S)-5-Methylpyrrolidin-3-one hydrochloride

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of (S)-5-Methylpyrrolidin-3-one Hydrochloride

Authored by a Senior Application Scientist

Introduction

(S)-5-Methylpyrrolidin-3-one hydrochloride is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its structural integrity, and stereochemical purity are paramount for its successful application in the development of novel pharmaceutical agents and other complex molecular architectures[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation and purity assessment of such small organic molecules.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (S)-5-Methylpyrrolidin-3-one hydrochloride. Moving beyond a simple presentation of data, this document is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation grounded in fundamental spectroscopic principles. We will explore the causality behind experimental choices, present a robust protocol for data acquisition, and dissect the spectral features to provide a complete structural assignment.

Molecular Structure and Stereochemistry

To interpret the NMR spectrum, a clear understanding of the molecule's structure is essential. (S)-5-Methylpyrrolidin-3-one hydrochloride possesses a five-membered pyrrolidine ring with a ketone at the 3-position and a methyl group at the 5-position. The "(S)" designation indicates a specific stereochemical configuration at the chiral center, C5. The hydrochloride form means the nitrogen atom is protonated, bearing a positive charge, with a chloride counter-ion.

Structure with Numbering Scheme:

-

C2: Methylene group adjacent to the carbonyl and the protonated nitrogen.

-

C3: Carbonyl carbon (ketone).

-

C4: Methylene group adjacent to the chiral center.

-

C5: Chiral methine carbon, bonded to the methyl group and nitrogen.

-

-CH₃: Methyl group at the C5 position.

-

N-H₂⁺: Protons on the positively charged nitrogen atom.

The presence of a single stereocenter at C5 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity NMR Spectrum

The quality of NMR data is directly dependent on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

The choice of solvent is critical. Since the compound is a hydrochloride salt, it exhibits high polarity and is most soluble in polar, protic solvents. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. For this guide, we will proceed with D₂O, as it simplifies the spectrum by exchanging the acidic N-H₂⁺ protons, removing their signals.

Step-by-Step Protocol:

-

Weighing: Accurately weigh approximately 5-10 mg of (S)-5-Methylpyrrolidin-3-one hydrochloride.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

-

Internal Standard: Add a small, known quantity of an internal reference standard. For D₂O, the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is the standard, with its signal set to 0.00 ppm[3]. This step is crucial for accurate chemical shift referencing.

-

Homogenization: Gently vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the compound name, concentration, and solvent.

NMR Spectrometer Setup and Data Acquisition

High-field NMR spectrometers (≥400 MHz) are recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex multiplets expected from the pyrrolidine ring protons[4].

Acquisition Parameters (¹H NMR):

-

Spectrometer: Bruker Avance 400 MHz (or equivalent).

-

Nucleus: ¹H.

-

Temperature: 25 °C (298 K).

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

-

Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

Acquisition Parameters (¹³C NMR):

-

Nucleus: ¹³C.

-

Pulse Program: Proton-decoupled (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Spectral Data and Interpretation

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found in the initial search, we can confidently predict and interpret its NMR data based on established principles of chemical shifts, coupling constants, and analysis of analogous pyrrolidine structures[5][6][7].

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

-

N-H₂⁺ Protons: These acidic protons will rapidly exchange with the deuterium in D₂O and will therefore be silent (not observed) in the spectrum. The residual H₂O/HOD signal will appear around 4.8 ppm[8][9].

-

H5 (methine): Expected to be a multiplet (m). Being adjacent to the electron-withdrawing N⁺H₂, its signal will be shifted downfield. It will be coupled to the C4 protons and the C5-methyl protons.

-

C5-CH₃ (methyl): Expected to be a doublet (d), due to coupling with the single H5 proton. This will be the most upfield signal.

-

H2 (methylene): Protons on the carbon alpha to the carbonyl group. This environment causes a significant downfield shift. Due to the rigidity of the ring and potential for complex coupling, these protons might appear as two distinct multiplets or a complex multiplet.

-

H4 (methylene): These protons are diastereotopic. They are expected to appear as two separate multiplets. They couple with each other (geminal coupling, ²J) and with the H5 proton (vicinal coupling, ³J).

Predicted ¹³C NMR Spectrum (101 MHz, D₂O)

-

C3 (Carbonyl): The ketone carbon will have the most downfield chemical shift, typically in the range of 205-215 ppm.

-

C2 & C5 (Carbons adjacent to Nitrogen): These carbons are deshielded by the adjacent electropositive nitrogen atom and will appear downfield, typically in the 50-70 ppm range.

-

C4 (Methylene): This aliphatic carbon will be further upfield.

-

C5-CH₃ (Methyl): The methyl carbon will be the most shielded and thus will have the most upfield chemical shift, typically below 20 ppm.

Summary of Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for (S)-5-Methylpyrrolidin-3-one hydrochloride in D₂O.

| Assignment | ¹H NMR | ¹³C NMR |

| Nucleus | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |

| C2-H₂ | ~3.8 - 4.2 (m, 2H) | ~50 - 55 |

| C3 | — | ~208 - 212 |

| C4-H₂ | ~2.6 - 3.0 (m, 2H) | ~40 - 45 |

| C5-H | ~3.9 - 4.3 (m, 1H) | ~60 - 65 |

| C5-CH₃ | ~1.5 (d, J ≈ 6-7 Hz, 3H) | ~15 - 20 |

| N-H₂⁺ | Not Observed (exchanges with D₂O) | — |

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unequivocal structural verification of (S)-5-Methylpyrrolidin-3-one hydrochloride. A comprehensive analysis of its ¹H and ¹³C NMR spectra, acquired using a robust and well-defined protocol, allows for the unambiguous assignment of every proton and carbon in the molecule. Key spectral features, such as the downfield shift of the carbonyl carbon, the diastereotopic nature of the C4 protons, and the characteristic doublet of the C5-methyl group, collectively serve as a unique fingerprint for this important chiral building block. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem. Benchchem.

- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.

- ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate.

- Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn - AWS.

- Notes on NMR Solvents - University of Wisconsin-Madison. University of Wisconsin-Madison.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D

- NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Carl ROTH.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI.

- (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

- 1. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. carlroth.com [carlroth.com]

Stability and storage of (S)-5-Methylpyrrolidin-3-one hydrochloride

An In-depth Technical Guide to the Stability and Storage of (S)-5-Methylpyrrolidin-3-one Hydrochloride

Introduction

(S)-5-Methylpyrrolidin-3-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a stereocenter and a reactive ketone functional group necessitates a thorough understanding of its stability profile to ensure the integrity, purity, and reproducibility of experimental outcomes. The hydrochloride salt form generally enhances solubility and handling characteristics compared to the free base.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the factors influencing the stability of (S)-5-Methylpyrrolidin-3-one hydrochloride, outlines field-proven storage and handling protocols, and presents a framework for developing robust analytical methods to monitor its integrity over time.

Physicochemical Properties and Core Stability Challenges

The inherent chemical structure of (S)-5-Methylpyrrolidin-3-one hydrochloride dictates its primary stability challenges. As a chiral ketone and a hygroscopic hydrochloride salt, the molecule is susceptible to several degradation pathways.

| Property | Value | Source |

| CAS Number | 2708342-87-2 | [2] |

| Molecular Formula | C₅H₁₀ClNO | [2] |

| Molecular Weight | 135.59 g/mol | [2] |

| Appearance | Solid | [2] |

| Primary Hazards | Hygroscopic, potential skin and eye irritant | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids | [3] |

Hygroscopicity and Hydrolytic Instability

A significant challenge in handling this compound is its hygroscopicity, the tendency to absorb moisture from the atmosphere.[4][5] This is a common characteristic of many hydrochloride salts. Moisture absorption can lead to several issues:

-

Physical Changes: The powder may form clumps or cakes, making accurate weighing and handling difficult.[4][5]

-

Chemical Degradation: The presence of water can initiate hydrolysis. While the pyrrolidine ring is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to ring-opening or other degradative reactions.

-

Inaccurate Concentrations: Weighing a sample that has absorbed a significant amount of water will lead to an overestimation of the amount of the active compound, resulting in solutions with lower-than-intended concentrations.[5]

Stereochemical Integrity

The compound's utility is defined by its (S)-configuration. Maintaining stereochemical purity is critical. The primary risk to stereochemical integrity is racemization at the chiral center (C5). Ketones can be susceptible to epimerization at the alpha-carbon under certain conditions, although the C5 carbon in this molecule is adjacent to the nitrogen, not the carbonyl group. However, the overall chiral environment is a key parameter of the molecule's function and must be preserved.[6][7] The configurational stability of chiral molecules is a crucial factor in drug design and asymmetric catalysis.[6][8]

Thermal and Photolytic Stability

Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is essential to preserve the quality of (S)-5-Methylpyrrolidin-3-one hydrochloride. The following protocols are based on best practices for handling hygroscopic and chiral chemical reagents.[4][5][9]

Optimal Storage Conditions

To mitigate the risks of moisture absorption and thermal degradation, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Refrigerator) | Minimizes thermal degradation and slows potential reactions.[2][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3] |

| Container | Tightly sealed, amber glass vial or equivalent | Prevents moisture ingress and protects from light. |

| Environment | Dry, well-ventilated area | General best practice for chemical storage.[11] |

Protocol for Experimental Handling

Minimizing exposure to the atmosphere is the primary goal during handling.

-

Preparation: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

-

Controlled Environment: Whenever possible, handle the compound inside a glove box with a controlled low-humidity, inert atmosphere.[5][9]

-

Alternative Method: If a glove box is unavailable, work quickly in a low-humidity environment. Keep the container open for the minimum time required. Use a desiccator for temporary storage of any weighed portions.

-

Dispensing: Use clean, dry spatulas and weighing vessels.

-

Resealing: Immediately after dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing the cap. Paraffin film can be wrapped around the seal for added protection.

-

Aliquoting: For long-term storage and frequent use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the main stock to the environment.[5]

Framework for a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for definitively assessing the purity of the compound and ensuring that any potential degradation products or impurities are detected. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[12][13]

Purity and Degradation Analysis (RP-HPLC)

A reverse-phase HPLC (RP-HPLC) method is recommended for assessing chemical purity.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm for the ketone carbonyl).

Chiral Purity Analysis (Chiral HPLC/SFC)

To confirm stereochemical integrity, a specific chiral method is required.

-

Technique: Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the industry standards.[][15]

-

Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and commercially available.[13]

-

Method Development: Screening different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase) is necessary to achieve baseline separation of the (S) and potential (R) enantiomers.

Protocol: Forced Degradation Study

A forced degradation study is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[16][17]

-

Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., water or methanol).

-

Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Stress: Heat solution at 80°C for 48 hours. Separately, heat the solid powder at 80°C.

-

Photolytic Stress: Expose solution to high-intensity UV/Visible light (ICH Q1B guidelines).

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC and chiral HPLC methods.

-

Validation: The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak and from each other, and if the chiral method can still accurately quantify the enantiomeric purity in the presence of these degradants.

Conclusion

The chemical and stereochemical stability of (S)-5-Methylpyrrolidin-3-one hydrochloride is paramount for its successful application in research and development. The principal threats to its integrity are moisture absorption due to its hygroscopic nature, and potential thermal or photolytic decomposition. Adherence to stringent storage and handling protocols—specifically, storage at refrigerated temperatures under an inert atmosphere in tightly sealed, light-resistant containers—is critical. All handling should be performed in a manner that minimizes atmospheric exposure.

For projects requiring rigorous quality control, the development of a validated, stability-indicating HPLC method, complemented by a chiral separation technique, is strongly recommended. By understanding the inherent vulnerabilities of the molecule and implementing the proactive strategies outlined in this guide, researchers can ensure the long-term integrity of (S)-5-Methylpyrrolidin-3-one hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

- Vertex AI Search, SAFETY D

- Benchchem, Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder, Accessed February 18, 2026.

- Spectrum Chemical, SAFETY D

- MilliporeSigma, SAFETY D

- PMC, Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes, Accessed February 18, 2026.

- Benchchem, Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride, Accessed February 18, 2026.

- ACS Publications, Studies on the Configurational Stability of Tropolone-Ketone-, Ester-, and Aldehyde-Based Chiral Axes | The Journal of Organic Chemistry, Accessed February 18, 2026.

- MATERIAL SAFETY D

- ChemScene, Safety D

- ResearchGate, Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species, Accessed February 18, 2026.

- PubMed, Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1, Accessed February 18, 2026.

- PubMed, Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling, Accessed February 18, 2026.

- PMC, Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1, Accessed February 18, 2026.

- Benchchem, (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4, Accessed February 18, 2026.

- ResearchGate, Biodegradation of N-Methylpyrrolidone by Paracoccus sp.

- BOC Sciences, Technologies for Chiral Analysis and Separ

- HepatoChem, How do you handle hygroscopic salts?, Accessed February 18, 2026.

- SK pharmteco, Chiral Purity Analysis – Know What Both Hands Are Doing, Accessed February 18, 2026.

- RSC Publishing, Asymmetric photoreactions catalyzed by chiral ketones, Accessed February 18, 2026.

- Reddit, Drying and Storing Hygroscopic Salts : r/chemistry, Accessed February 18, 2026.

- Mettler Toledo, Chirality in Chemical Synthesis, Accessed February 18, 2026.

- Wikipedia, Chiral analysis, Accessed February 18, 2026.

- Analytical Chemistry, Recent Advances in Separation and Analysis of Chiral Compounds, Accessed February 18, 2026.

- Macmillan Group - Princeton University, Science Journals — AAAS, Accessed February 18, 2026.

- PMC, Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals, Accessed February 18, 2026.

- PMC, Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope, Accessed February 18, 2026.

- ChemScene, 1107658-76-3 | (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride, Accessed February 18, 2026.

- Sigma-Aldrich, (S)-5-Methylpyrrolidin-3-one hydrochloride | 2708342-87-2, Accessed February 18, 2026.

Sources

- 1. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]

- 2. (S)-5-Methylpyrrolidin-3-one hydrochloride | 2708342-87-2 [sigmaaldrich.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. chemscene.com [chemscene.com]

- 11. file.chemscene.com [file.chemscene.com]

- 12. skpharmteco.com [skpharmteco.com]

- 13. Chiral analysis - Wikipedia [en.wikipedia.org]

- 15. mt.com [mt.com]

- 16. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stereoselective Reactions Involving (S)-5-Methylpyrrolidin-3-one Hydrochloride

Introduction: The Strategic Value of (S)-5-Methylpyrrolidin-3-one in Asymmetric Synthesis

(S)-5-Methylpyrrolidin-3-one hydrochloride is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, five-membered ring structure, combined with the presence of a stereocenter at the C5 position, makes it an invaluable starting material for the stereocontrolled synthesis of a wide array of complex nitrogen-containing heterocycles. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1][2] The inherent chirality of (S)-5-Methylpyrrolidin-3-one allows for the diastereoselective installation of new stereocenters, providing a streamlined pathway to enantiomerically pure target molecules.

These application notes provide a detailed guide to key stereoselective transformations starting from (S)-5-Methylpyrrolidin-3-one hydrochloride. We will delve into the practical aspects of substrate preparation, diastereoselective reduction of the ketone functionality, and diastereoselective alkylation of the corresponding enolate. The protocols are designed to be self-validating, with explanations for the choice of reagents and reaction conditions to ensure reproducibility and a high degree of stereochemical control.

Initial Preparation: N-Protection of (S)-5-Methylpyrrolidin-3-one

The secondary amine in (S)-5-Methylpyrrolidin-3-one hydrochloride is nucleophilic and can interfere with many subsequent reactions. Therefore, the first critical step is the protection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3]

The free base of (S)-5-Methylpyrrolidin-3-one can be generated in situ by treatment with a suitable base, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O) to afford the N-Boc protected pyrrolidinone.

Protocol 1: N-Boc Protection of (S)-5-Methylpyrrolidin-3-one

Objective: To synthesize N-Boc-(S)-5-methylpyrrolidin-3-one from the corresponding hydrochloride salt.

Materials:

-

(S)-5-Methylpyrrolidin-3-one hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of (S)-5-Methylpyrrolidin-3-one hydrochloride (1.0 eq) in dichloromethane (10 vol), add triethylamine (2.5 eq) at room temperature.

-

Stir the mixture for 1 hour to ensure the formation of the free amine.

-

Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-5-methylpyrrolidin-3-one as a pure compound.

Diastereoselective Reduction of the Ketone

The reduction of the C3-ketone in N-Boc-(S)-5-methylpyrrolidin-3-one can generate a new stereocenter. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The existing stereocenter at C5 directs the approach of the hydride reagent, leading to the preferential formation of one diastereomer. Bulky reducing agents, such as L-Selectride, are known to exhibit high diastereoselectivity in the reduction of cyclic ketones due to steric hindrance, approaching from the less hindered face.[4][5]

Protocol 2: Diastereoselective Reduction to (3S,5S)-3-Hydroxy-5-methylpyrrolidine

Objective: To achieve the diastereoselective reduction of N-Boc-(S)-5-methylpyrrolidin-3-one to the corresponding (3S,5S)-alcohol.

Materials:

-

N-Boc-(S)-5-methylpyrrolidin-3-one

-

L-Selectride® (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-(S)-5-methylpyrrolidin-3-one (1.0 eq) in anhydrous THF (20 vol) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride (1.2 eq, 1 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (3S,5S)-N-Boc-3-hydroxy-5-methylpyrrolidine.

| Reagent | Diastereomeric Ratio (syn:anti) | Rationale |

| Sodium Borohydride (NaBH₄) | Moderate | A less sterically hindered reagent, leading to lower diastereoselectivity.[3][6] |

| L-Selectride® | >95:5 | A bulky hydride source that approaches from the face opposite to the C5-methyl group, resulting in high diastereoselectivity.[4][5] |

Diastereoselective Alkylation via Enolate Formation

The generation of an enolate from N-Boc-(S)-5-methylpyrrolidin-3-one allows for the introduction of a substituent at the C2 or C4 position. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate.[7] The subsequent alkylation with an electrophile is directed by the C5-methyl group, leading to a diastereoselective outcome. The approach of the electrophile is generally from the face opposite to the methyl group to minimize steric interactions.[8]

Protocol 3: Diastereoselective Alkylation of N-Boc-(S)-5-methylpyrrolidin-3-one

Objective: To perform a diastereoselective alkylation at the C2 position of N-Boc-(S)-5-methylpyrrolidin-3-one.

Materials:

-

N-Boc-(S)-5-methylpyrrolidin-3-one

-

Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF (10 vol) and cool to -78 °C.

-

Slowly add a solution of N-Boc-(S)-5-methylpyrrolidin-3-one (1.0 eq) in anhydrous THF (5 vol) to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkylated pyrrolidinone.

Application Case Study: Synthesis of a JAK3 Inhibitor Intermediate

The stereoselective functionalization of (S)-5-Methylpyrrolidin-3-one derivatives has been instrumental in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of intermediates for selective Janus kinase 3 (JAK3) inhibitors, such as PF-06651600, which has been investigated for the treatment of autoimmune diseases.[9][10] The synthesis of a key piperidine intermediate often involves the stereocontrolled introduction of an amino group onto a chiral pyrrolidine scaffold derived from starting materials like (S)-5-Methylpyrrolidin-3-one.

The diastereoselective reductive amination of N-Boc-(S)-5-methylpyrrolidin-3-one is a key transformation in this context. This reaction introduces a new stereocenter at the C3 position with high diastereoselectivity, leading to the desired chiral 3-amino-5-methylpyrrolidine derivative.

Workflow for the Synthesis of a Chiral 3-Amino-5-methylpyrrolidine Intermediate

Caption: Synthetic workflow for a chiral aminopyrrolidine intermediate.

Conclusion

(S)-5-Methylpyrrolidin-3-one hydrochloride serves as a powerful and cost-effective chiral precursor for the synthesis of highly functionalized, enantiomerically enriched pyrrolidine derivatives. The protocols detailed herein for N-protection, diastereoselective reduction, and diastereoselective alkylation provide a robust framework for researchers to access a variety of chiral intermediates for drug discovery and development. The principles of stereocontrol discussed, particularly the influence of the C5-methyl group and the choice of reagents, are fundamental to achieving high diastereoselectivity in these transformations. The successful application of these methods in the synthesis of complex pharmaceutical targets underscores the strategic importance of this versatile building block.

References

-

Pfizer. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. [Link]

-

Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. ResearchGate. [Link]

-

Yin, B., et al. (2010). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 15(4), 2524-2534. [Link]

-

Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971-1993. [Link]

-

Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. (2024). [Link]

-

The diastereoselective reduction by l-Selectride. ResearchGate. [Link]

-

A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone. PubMed. (2002). [Link]

-

The design of a Janus Kinase 3 (JAK3) specific inhibitor... ResearchGate. [Link]

- Preparation method of PF06651600.

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Organic Chemistry Portal. [Link]

-

L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. PMC. (2011). [Link]

-

Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. (2002). [Link]

-

Diastereoselective Reduction of Endocyclic β-Enamino Ester... Malaysian Journal of Analytical Sciences. (2022). [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

Sources

- 1. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]

- 2. enamine.net [enamine.net]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]

- 10. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-Up Synthesis of (S)-5-Methylpyrrolidin-3-one Hydrochloride: An Application Note and Protocol for Drug Development Professionals

Abstract

(S)-5-Methylpyrrolidin-3-one hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of complex biologically active molecules. The stereochemical integrity of this scaffold is often crucial for target engagement and pharmacological activity. This document provides a comprehensive guide for the scale-up synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride, designed for researchers, scientists, and drug development professionals. We present a robust and scalable multi-step synthetic route commencing from the readily available chiral pool starting material, (S)-proline. Key transformations, including a scalable Parikh-Doering oxidation and a clean catalytic transfer hydrogenation for deprotection, are discussed in detail. This guide emphasizes not just the procedural steps but the underlying chemical principles and process optimization strategies necessary for successful and safe large-scale production.

Introduction

The pyrrolidinone core is a privileged scaffold in modern drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals. The introduction of specific stereocenters and functional groups onto this five-membered ring allows for the fine-tuning of a molecule's three-dimensional structure, which is critical for its interaction with biological targets. (S)-5-Methylpyrrolidin-3-one, with its defined stereochemistry at the C5 position and a ketone functionality at C3, serves as a versatile synthon for the elaboration into more complex drug candidates.

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction safety, process robustness, cost-effectiveness, and consistent product quality.[1] This application note outlines a scalable synthetic strategy for (S)-5-Methylpyrrolidin-3-one hydrochloride, addressing these critical considerations. The chosen pathway prioritizes the use of readily available starting materials, milder reaction conditions suitable for large reactors, and purification methods amenable to industrial practice.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step sequence starting from (S)-proline, a naturally occurring and inexpensive chiral starting material. This strategy ensures the desired (S)-stereochemistry at the C5 position of the pyrrolidine ring is established from the outset. The key steps are:

-

Reduction of (S)-Proline: The carboxylic acid of (S)-proline is reduced to the corresponding primary alcohol, (S)-prolinol.

-

N-Protection: The secondary amine of the pyrrolidinol is protected with a benzyl group, which is stable under the subsequent reaction conditions and can be cleanly removed in a later step.

-

Synthesis of the Key Intermediate, (3S,5S)-5-Methylpyrrolidin-3-ol: This crucial step involves the formation of the 5-methylpyrrolidin-3-ol scaffold.

-

Oxidation to the Ketone: The secondary alcohol of the N-benzyl-5-methylpyrrolidin-3-ol is oxidized to the corresponding ketone using a scalable and mild oxidation protocol.

-

Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation to yield the free amine.

-

Hydrochloride Salt Formation and Purification: The final product is isolated and purified as its hydrochloride salt, which often exhibits improved stability and handling properties.

Figure 1: Overall synthetic workflow for (S)-5-Methylpyrrolidin-3-one hydrochloride.

Experimental Protocols and Scientific Rationale

Part 1: Synthesis of the Precursor, (3S,5S)-N-Benzyl-5-methylpyrrolidin-3-ol

The initial steps focus on the construction of the core N-protected chiral pyrrolidinol intermediate. The use of (S)-proline as the starting material is a cornerstone of this strategy, as it provides the desired stereochemistry in a cost-effective manner.

Step 1.1: Reduction of (S)-Proline to (S)-Prolinol

The reduction of the carboxylic acid of proline to the corresponding alcohol is a well-established transformation. For large-scale synthesis, reagents that are safe to handle and offer high yields are preferred. While lithium aluminum hydride (LiAlH₄) is effective, its pyrophoric nature presents challenges on a larger scale. Alternative reducing agents such as borane complexes (e.g., BH₃-THF or BH₃-DMS) are often favored in industrial settings due to their improved safety profile.

Protocol 1.1: Reduction of (S)-Proline

| Parameter | Value |

| Reactants | (S)-Proline (1.0 equiv), Borane-tetrahydrofuran complex (1.5 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-6 hours |

| Work-up | Methanolic HCl quench, followed by basification and extraction |

| Typical Yield | 85-95% |

Rationale: The borane-THF complex forms a stable adduct with the carboxylic acid, which is then reduced to the primary alcohol. The reaction is typically performed at reflux to ensure complete conversion. A careful quench with methanolic HCl is necessary to decompose the excess borane and the resulting borate esters. Subsequent basification and extraction isolate the desired (S)-prolinol.

Step 1.2: N-Benzylation of (S)-Prolinol

Protection of the secondary amine is crucial to prevent side reactions in the subsequent oxidation step. The benzyl group is an excellent choice as it is robust under many reaction conditions and can be cleanly removed via catalytic hydrogenation.

Protocol 1.2: N-Benzylation of (S)-Prolinol

| Parameter | Value |

| Reactants | (S)-Prolinol (1.0 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv) |

| Solvent | Acetonitrile |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 12-16 hours |

| Work-up | Filtration of salts, concentration, and extraction |

| Typical Yield | 90-98% |

Rationale: This is a standard SN2 reaction where the amine nitrogen acts as a nucleophile, displacing the bromide from benzyl bromide. Potassium carbonate is used as an inexpensive and mild base to neutralize the HBr generated during the reaction. Acetonitrile is a suitable solvent for this transformation due to its polarity and relatively high boiling point, which allows for moderate heating to drive the reaction to completion.

Step 1.3: Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol from (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine

The introduction of the methyl group at the C5 position and the hydroxyl group at the C3 position is a critical sequence. A common strategy involves the conversion of the primary alcohol to a leaving group, followed by intramolecular cyclization and subsequent functional group manipulations.

Proposed Route:

-

Oxidation of the primary alcohol to the aldehyde.

-

Wittig or Horner-Wadsworth-Emmons olefination to introduce a two-carbon unit.

-

Reduction of the ester and subsequent cyclization.

-

Introduction of the hydroxyl group at the C3 position.